Calcium ionophore VI

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

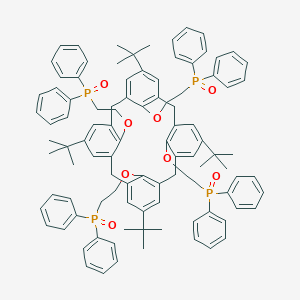

tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] is a complex organic compound belonging to the calixarene family. Calixarenes are a class of macrocyclic compounds known for their ability to form host-guest complexes, making them valuable in various fields such as supramolecular chemistry, material science, and catalysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] typically involves the following steps:

- Formation of tert-Butyl-calix 4arene : This is achieved by the condensation of p-tert-butylphenol with formaldehyde under basic conditions .

- Functionalization : The hydroxyl groups on the calixarene are then reacted with 2-(diphenylphosphoryl)ethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: While specific industrial production methods for tert-Butyl-calix4This may include the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Complexation Reactions and Stoichiometry

Calcium Ionophore VI exhibits distinct complexation behavior with Ca²⁺, depending on its concentration and the presence of competing ions like lithium (Li⁺):

Primary Complexation with Ca²⁺

-

At low concentrations (2.0 mM), the ionophore forms 1:1 complexes with Ca²⁺, as confirmed by a single pair of voltammetric peaks .

-

At higher concentrations (12.5 mM), it forms 1:2 Ca²⁺–ionophore complexes , evidenced by two voltammetric peaks . The reaction can be described as:

Ca2++2L↔CaL22+ 1 2 stoichiometry

Competitive Binding with Li⁺

In the presence of Li⁺, this compound participates in an ion-exchange (IE) mechanism , where Ca²⁺ displaces Li⁺ from 1:1 Li⁺–ionophore complexes :

LiL++Ca2+↔CaL2++Li+ 1 1 stoichiometry

This reaction is thermodynamically favorable due to the higher charge density of Ca²⁺ compared to Li⁺.

Reaction Mechanisms

The ionophore’s behavior is governed by two primary mechanisms:

Ion-Exchange (IE) Mechanism

-

Dominates in mixed-ion solutions (e.g., Ca²⁺ and Li⁺).

-

Results in a negative shift in peak potentials for Ca²⁺ compared to Li⁺ .

-

Validated by peak current ratios (ICa/ILi=0.98±0.01), which match theoretical predictions for 1:1 complexation .

Ion-Transfer (IT) Mechanism

-

Observed in single-ion systems (e.g., Ca²⁺ alone).

-

Involves direct transfer of Ca²⁺ across the membrane/water interface without competitive displacement .

Effect of Ionophore Concentration

The stoichiometry of Ca²⁺ complexes depends critically on ionophore concentration:

| Ionophore Concentration | Ca²⁺ Complex Stoichiometry | Key Observation |

|---|---|---|

| 2.0 mM | 1:1 | Single voltammetric peak at −0.06 V |

| 12.5 mM | 1:2 | Two peaks at −0.28 V and −0.06 V |

At higher concentrations, the 1:2 complex is thermodynamically favored, but its formation requires dissociation of the 1:1 complex :

CaL2++L↔CaL22+

Comparative Analysis with Other Ionophores

This compound’s selectivity and mechanism differ from other ionophores:

| Property | This compound | Li⁺-Selective Ionophore (e.g., Ionophore 4) |

|---|---|---|

| Primary Target Ion | Ca²⁺ | Li⁺ |

| Complex Stoichiometry | 1:1 or 1:2 with Ca²⁺ | 1:1 with Li⁺ |

| Mechanism in Mixed Solutions | IE mechanism with Li⁺ | IT mechanism with Li⁺ |

Key Research Findings

-

Stoichiometric Flexibility : The ionophore adapts its binding mode (1:1 vs. 1:2) based on concentration, enabling tunable responses in electrochemical sensors .

-

Interference Resistance : Li⁺ does not affect Ca²⁺ detection via the IE mechanism, ensuring specificity in multi-ion environments .

-

Thermodynamic Stability : The 1:2 Ca²⁺ complex is more stable than the 1:1 form, but its formation is kinetically slower .

Aplicaciones Científicas De Investigación

Reproductive Medicine

Artificial Oocyte Activation

Calcium ionophore VI is primarily used in assisted reproductive technologies, particularly in intracytoplasmic sperm injection (ICSI) procedures. It has been shown to improve fertilization rates and embryo development outcomes.

- Case Study : A study conducted at an IVF clinic in Spain evaluated the efficacy of artificial oocyte activation using this compound in patients with previous fertilization failures. The results indicated a significant increase in fertilization rates from 34.7% to 56.9% after treatment with the ionophore, leading to improved clinical pregnancy rates and live births .

| Parameter | Before Activation | After Activation |

|---|---|---|

| Fertilization Rate | 34.7% | 56.9% |

| Clinical Pregnancy Rate | 1/5 (20%) | 29/73 (39.7%) |

| Live Birth Rate | - | 32 healthy children |

- Mechanism : this compound enhances the release of calcium from the endoplasmic reticulum, which is crucial for oocyte activation and subsequent developmental processes .

Embryo Development Enhancement

Research has demonstrated that treatment with this compound significantly improves embryo cleavage rates and blastocyst formation.

- Data Findings : In a comparative study, the cleavage rate to the 2-cell stage was notably higher in the group treated with this compound (98.5%) compared to the control group (91.9%) after ICSI .

| Development Stage | Control Group (%) | Ionophore Group (%) |

|---|---|---|

| Cleavage to 2-cell stage | 91.9 | 98.5 |

| Blastocyst Formation | - | Improved rates noted |

Cellular Biology Research

This compound is also employed in various experimental settings to study cellular processes involving calcium signaling.

- Cell Signaling Studies : The compound has been used to investigate the role of calcium ions in cell signaling pathways, including apoptosis and muscle contraction . By manipulating intracellular calcium levels, researchers can elucidate mechanisms underlying these processes.

- Diabetes Research : Recent studies have leveraged this compound to explore immune responses in diabetic conditions, specifically examining neutrophil activity and extracellular trap formation . This research highlights its potential in developing diagnostic tests and therapeutic strategies for diabetes.

Medical Device Applications

Calcium ionophores are increasingly utilized in medical devices designed for calcium detection and manipulation within biological systems.

- Diagnostic Testing : The ability of calcium ionophores to transport calcium ions across membranes makes them suitable for applications in diagnostic testing devices that monitor calcium levels in various tissues .

- Research on Male Infertility : Studies have indicated that increasing intracellular calcium through ionophores can enhance sperm motility and fertilization capacity, providing insights into treatments for male infertility .

Mecanismo De Acción

The mechanism by which tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] exerts its effects is primarily through host-guest interactions. The calixarene scaffold provides a cavity that can encapsulate guest molecules, stabilizing them through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the properties of the guest molecules, making the compound useful in various applications.

Comparación Con Compuestos Similares

Similar Compounds:

- 4-tert-Butylcalix4arene : A simpler calixarene with tert-butyl groups but without the diphenylphosphoryl ether functionalities.

- Calix6arene : A larger macrocyclic compound with six phenolic units, offering different host-guest chemistry properties.

- Calix8arene : An even larger calixarene with eight phenolic units, providing a larger cavity for guest encapsulation.

Uniqueness: tert-Butyl-calix4arene tetrakis[2-(diphenylphosphoryl)ethyl ether] is unique due to its specific functionalization with diphenylphosphoryl groups, which enhances its ability to form stable complexes with a variety of guest molecules. This makes it particularly valuable in applications requiring high selectivity and stability.

Propiedades

Número CAS |

171979-66-1 |

|---|---|

Fórmula molecular |

C100H108O8P4 |

Peso molecular |

1561.8 g/mol |

Nombre IUPAC |

5,11,17,23-tetratert-butyl-25,26,27,28-tetrakis(2-diphenylphosphorylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |

InChI |

InChI=1S/C100H108O8P4/c1-97(2,3)81-65-73-61-75-67-82(98(4,5)6)69-77(94(75)106-54-58-110(102,87-41-25-15-26-42-87)88-43-27-16-28-44-88)63-79-71-84(100(10,11)12)72-80(96(79)108-56-60-112(104,91-49-33-19-34-50-91)92-51-35-20-36-52-92)64-78-70-83(99(7,8)9)68-76(95(78)107-55-59-111(103,89-45-29-17-30-46-89)90-47-31-18-32-48-90)62-74(66-81)93(73)105-53-57-109(101,85-37-21-13-22-38-85)86-39-23-14-24-40-86/h13-52,65-72H,53-64H2,1-12H3 |

Clave InChI |

JTLQADIQVNKIFC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |

SMILES canónico |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.